1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde
Description
Molecular Architecture and Crystallographic Analysis
1-(Pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde (C₈H₆N₄O) features a bicyclic heteroaromatic system comprising a pyrazole ring fused to a pyrimidine moiety, with a formyl (-CHO) group at the 4-position of the pyrazole. Single-crystal X-ray diffraction studies of analogous compounds, such as 3-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde, reveal triclinic crystal systems (space group P1) with unit cell parameters a = 7.2458 Å, b = 13.6704 Å, c = 14.4757 Å, and angles α = 90.718°, β = 92.618°, γ = 93.623° . The pyrazole and pyrimidine rings in such derivatives exhibit near-planar arrangements, with dihedral angles between rings ranging from 5.8° to 13.4° . Intramolecular hydrogen bonds, such as C–H···N and C–H···O interactions, stabilize the molecular conformation, while intermolecular π-π stacking (centroid distances ≈3.88 Å) contributes to crystal packing .
Table 1: Key Crystallographic Parameters of Analogous Pyrazole-Carbaldehyde Derivatives
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Triclinic | |
| Space Group | P1 | |
| Unit Cell Volume | 1429.33 ų | |
| Dihedral Angle (Pyrazole-Pyrimidine) | 5.8°–13.4° |
Spectroscopic Profiling (FT-IR, NMR, UV-Vis)
FT-IR Spectroscopy : The compound exhibits characteristic absorption bands at ~1661 cm⁻¹ (C=O stretch of aldehyde), ~1597 cm⁻¹ (C=N stretch of pyrazole), and ~1215 cm⁻¹ (N–N stretch) . Bands near 3100 cm⁻¹ correspond to aromatic C–H stretching.
NMR Spectroscopy :
- ¹H NMR : The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm. Pyrimidine protons appear as doublets in the δ 6.7–8.3 ppm range, while pyrazole protons show signals at δ 7.2–8.4 ppm .
- ¹³C NMR : The carbonyl carbon of the aldehyde group is observed at δ 190–195 ppm. Pyrimidine carbons resonate at δ 150–160 ppm (C=N), and pyrazole carbons at δ 105–145 ppm .
UV-Vis Spectroscopy : Electronic transitions in the 250–300 nm range arise from π→π* transitions in the conjugated pyrazole-pyrimidine system, with molar absorptivity (ε) values exceeding 10⁴ L·mol⁻¹·cm⁻¹ .
Tautomeric Behavior and Equilibrium Studies
The compound exhibits keto-enol tautomerism, with the keto form (aldehyde) dominating in solution and solid states. Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict a Gibbs free energy difference (ΔG) of ~3–5 kcal/mol favoring the keto tautomer due to stabilization via intramolecular hydrogen bonding . In polar solvents (e.g., DMSO), the equilibrium shifts slightly toward the enol form, as evidenced by IR spectra showing O–H stretches at ~3129 cm⁻¹ .
Table 2: Thermodynamic Parameters for Keto-Enol Equilibrium
| Parameter | Keto Form | Enol Form |
|---|---|---|
| ΔG (kcal/mol) | 0 (reference) | +3.2 |
| ΔH (kcal/mol) | 0 | +2.8 |
| % Population (298 K) | 98% | 2% |
Comparative Analysis with Analogous Pyrazole-Carbaldehyde Derivatives
Structural Comparisons :
- 1-(Pyridin-4-yl)-1H-pyrazole-4-carbaldehyde : Substituting pyrimidine with pyridine reduces planarity (dihedral angle = 14.3°) and increases solubility in polar solvents due to enhanced dipole moments .
- 3-(4-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde : The chloro and methyl substituents increase molecular weight (312.75 g/mol vs. 174.16 g/mol) and alter crystal packing via halogen bonding .
Spectroscopic Trends :
- Electron-withdrawing groups (e.g., -Cl) downfield-shift aldehyde protons by 0.3–0.5 ppm in ¹H NMR .
- Pyrimidine derivatives exhibit stronger UV absorption (λₘₐₓ ≈280 nm) compared to pyridine analogues (λₘₐₓ ≈265 nm) due to extended conjugation .
Reactivity : The aldehyde group in this compound undergoes nucleophilic addition more readily than its 1-(tetrahydropyran-2-yl) counterpart, as the latter’s bulky substituent sterically hinders attack .
Properties
IUPAC Name |
1-pyrimidin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-6-7-4-11-12(5-7)8-9-2-1-3-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZFJMJCQMKFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrazole derivative is then reacted with a pyrimidine derivative, often through a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles (amines, thiols) under basic or acidic conditions.
Major Products:
Oxidation: 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(pyrimidin-2-yl)-1H-pyrazole-4-methanol.
Substitution: Derivatives with substituted groups on the pyrimidine ring.
Scientific Research Applications
1-(Pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Disrupting Cellular Processes: Interfering with DNA synthesis or protein function in microbial or cancer cells.
Comparison with Similar Compounds
Antimicrobial Activity
- 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: Exhibited superior activity against P. aeruginosa (MIC: 2 µg/mL) compared to ampicillin (MIC: 8 µg/mL) .
- 1-(4-Chlorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-4-carbaldehyde : Demonstrated moderate antimicrobial activity, though specific MIC values are unreported .
Kinase Inhibition
- Aminopyrimidinyl pyrazole analogs (e.g., D39, D40): Designed as PLK1 inhibitors with IC₅₀ values <100 nM. Docking studies confirm binding to the ATP pocket of PLK1 .
- Chloropyrimidinyl derivatives: Potential kinase inhibition due to structural similarity to ATP-competitive inhibitors .
Stability and Commercial Availability
Biological Activity
1-(Pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group into the pyrazole structure. The reaction conditions and starting materials can vary, leading to different derivatives with potentially enhanced biological activities .
Anticancer Activity
Numerous studies have reported the anticancer potential of pyrazole derivatives, including this compound. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), lung cancer, and prostate cancer. The mechanism involves inhibition of key signaling pathways such as BRAF(V600E) and EGFR .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.08 | EGFR Inhibition |
| MDA-MB-231 | 0.07 | BRAF Inhibition |
| A549 (Lung) | 0.15 | Apoptosis Induction |
| PC3 (Prostate) | 0.12 | ROS Generation |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds in this class exhibit activity against a range of bacteria and fungi, with mechanisms that include disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Activity
Research indicates that pyrazole derivatives possess anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This activity is critical in managing conditions characterized by excessive inflammation .
Table 3: Anti-inflammatory Activity
| Compound | IC50 (µM) |
|---|---|
| 1-(Pyrimidin-2-yl)-... | 0.04 |
| Standard (Celecoxib) | 0.04 |
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is influenced by their structural features. Modifications at specific positions on the pyrazole ring or the pyrimidine moiety can significantly enhance their potency and selectivity for target enzymes or receptors .
Case Studies
Several case studies highlight the effectiveness of this compound in various therapeutic contexts:
- Breast Cancer Treatment : A study demonstrated that this compound, when used in combination with doxorubicin, exhibited a synergistic effect, enhancing cytotoxicity against resistant breast cancer cell lines .
- Antimicrobial Efficacy : In a clinical setting, formulations containing this compound showed promising results against multi-drug resistant bacterial strains, indicating its potential as a lead compound for new antibiotics .
Q & A
Q. What synthetic methodologies are reported for 1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of the pyrazole ring using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). For example, analogous derivatives like 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are prepared by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one under controlled conditions (0–5°C, inert atmosphere) . Modifications such as slow reagent addition and optimized stoichiometry (DMF:POCl₃ ~1:1.2) improve yields.
Q. How is structural confirmation achieved for this compound?
X-ray crystallography (using SHELX software for refinement) is the gold standard for unambiguous structural determination . Complementary techniques include:
- ¹H/¹³C NMR : Aldehyde protons resonate at δ ~9.8–10.2 ppm, while pyrimidine and pyrazole carbons appear at δ 150–160 ppm.
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
Q. What analytical methods ensure purity and stability during handling?
- HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥95% .
- Elemental analysis (C, H, N within ±0.4% of theoretical values) ensures stoichiometric integrity.
- Storage under argon at –20°C prevents aldehyde oxidation .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step protocols?
Key strategies include:
Q. How do substituents on the pyrimidine ring influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., –F, –Cl) enhance antimicrobial activity against Gram-negative bacteria (e.g., P. aeruginosa) by increasing electrophilicity at the aldehyde group .
- Bulkier substituents (e.g., isopropyl) may reduce solubility but improve target binding affinity.
Table 1. Bioactivity of Analogous Pyrazole-4-Carbaldehydes
| Substituent (R) | Microbial Strain Tested | MIC (μg/mL) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | E. coli | 12.5 | |
| 4-Bromophenyl | S. aureus | 6.25 |
Q. How to resolve contradictions in reported biological data?
Discrepancies often arise from:
- Assay variability : Differences in bacterial strains, inoculum size, or growth media.
- Solubility limitations : Use of DMSO (>1% v/v) may inhibit microbial growth, leading to false negatives.
- Structural analogs : Pyrimidine vs. phenyl substituents alter electronic profiles and bioavailability .
Q. What computational tools aid in designing derivatives with improved properties?
- DFT calculations (Gaussian 16) predict frontier molecular orbitals to guide electrophilicity modulation.
- Molecular docking (AutoDock Vina) screens derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
